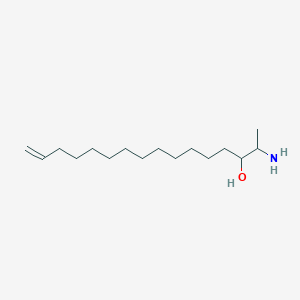![molecular formula C19H33NO13 B12104639 4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12104639.png)
4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose is a complex organic compound with a unique structure It consists of a glucopyranosyl moiety linked to a cyclohexene ring, which is further substituted with hydroxyl groups and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of the amino group. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to protect the hydroxyl groups during the glycosylation step. The glycosylation reaction is often carried out using a glycosyl donor and a glycosyl acceptor in the presence of a catalyst such as silver triflate or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesis equipment and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups will regenerate the hydroxyl groups .
Applications De Recherche Scientifique
4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .
Comparaison Avec Des Composés Similaires
4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose can be compared with other similar compounds, such as:
- 4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucopyranose
- 4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucopyranosyl]-D-glucose
These compounds share similar structural features but may differ in their specific functional groups or stereochemistry, leading to differences in their chemical properties and biological activities .
Propriétés
IUPAC Name |
4-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO13/c1-6-11(20-8-2-7(3-21)12(26)16(30)13(8)27)15(29)17(31)19(32-6)33-18(10(25)5-23)14(28)9(24)4-22/h2,4,6,8-21,23-31H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFZJPRJFORIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

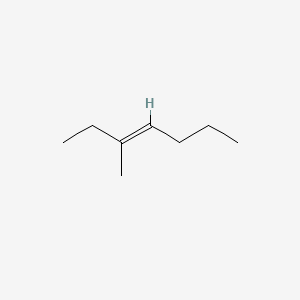

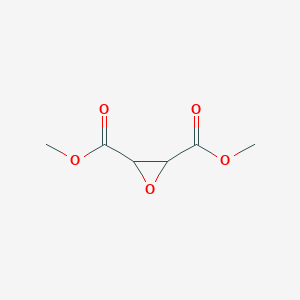
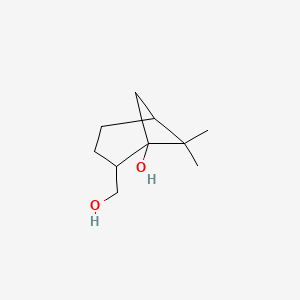


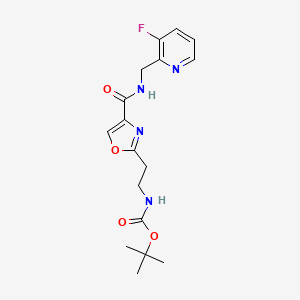
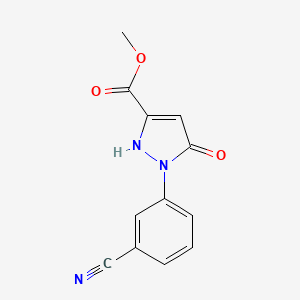
![5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12104619.png)

![tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12104631.png)

